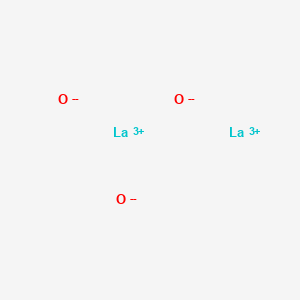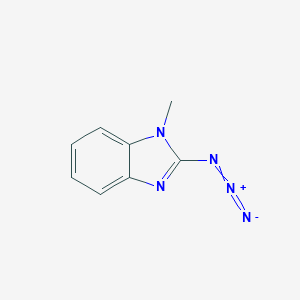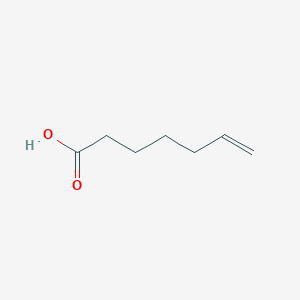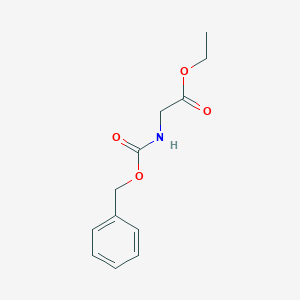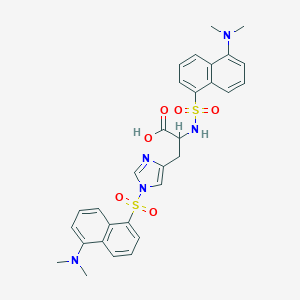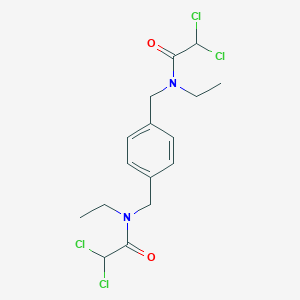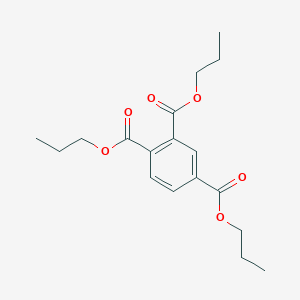
Tripropyl benzene-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Tripropyl benzene-1,2,4-tricarboxylate can be synthesized using hydrothermal methods, as demonstrated in the creation of coordination polymers where benzene tricarboxylic acid acts as an organic linker (Nadeem, Bhadbhade, & Stride, 2010).
Molecular Structure Analysis
- The molecular structure of related compounds, such as benzene-1,2,4-tricarboxylate derivatives, has been studied through X-ray crystallography, revealing details like crystal space groups and bonding patterns (Wang, Liu, Li, & Ng, 2005).
Chemical Reactions and Properties
- The chemical reactivity of benzene tricarboxylate derivatives has been explored in various contexts, including their interaction with metal ions to form coordination polymers (Fan et al., 2003).
Physical Properties Analysis
- The physical properties, such as thermal and magnetic properties of compounds derived from benzene tricarboxylate, have been characterized, revealing insights like antiferromagnetic behavior (Nadeem, Bhadbhade, & Stride, 2010).
Chemical Properties Analysis
- The chemical properties of benzene tricarboxylate derivatives, including their role in the formation of metal-organic frameworks and the influence of the nature of organic ligand on the structure of these frameworks, have been a subject of study (Fan et al., 2003).
Wissenschaftliche Forschungsanwendungen
1. Application in Powder Coatings
- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate, also known as tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC), is used as a curing agent for polyester powder coatings .
- Methods of Application : TOTC was synthesized by a new two-step method without using harmful epichlorohydrin . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .
- Results or Outcomes : The curing behavior and the curing reaction kinetics of TOTC/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TOTC/NH-3307 system was described by Friedman method .
2. Application in Anti-Esophageal Cancer Activity Evaluation
- Summary of the Application : Two Cu (II) coordination polymers based on benzene-1,3,5-tricarboxylate and 1,2,4-triazolide ligands were prepared, and their nanoparticles were applied in anti-esophageal cancer activity evaluation .
- Methods of Application : The structures of the coordination polymers were analyzed via the X-ray single-crystal diffraction method, powder X-ray diffraction measurements, and elemental analyses .
- Results or Outcomes : The studies of anticancer activity have revealed that the coordination surrounding of the Cu (II) ion plays a key role in the resulting anticancer activities .
3. Application in Plasticisers
- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate is used as a plasticiser. Plasticisers are substances added to plastic during manufacturing to enhance its flexibility, durability, and other mechanical properties .
- Methods of Application : The plasticiser molecules insert themselves between the polymer chains, reducing the intermolecular forces (such as van der Waals forces) that hold the chains together. This allows the polymer chains to move more freely, making the plastic material softer and more flexible .
- Results or Outcomes : The use of Tripropyl benzene-1,2,4-tricarboxylate as a plasticiser results in a more adaptable and pliable plastic product .
4. Application in Wire and Cable Insulation
- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate is used in applications like wire and cable insulation .
- Methods of Application : The plasticiser molecules insert themselves between the polymer chains, reducing the intermolecular forces (such as van der Waals forces) that hold the chains together. This allows the polymer chains to move more freely, making the plastic material softer and more flexible .
- Results or Outcomes : The use of Tripropyl benzene-1,2,4-tricarboxylate as a plasticiser results in a more adaptable and pliable plastic product .
Eigenschaften
IUPAC Name |
tripropyl benzene-1,2,4-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h7-8,12H,4-6,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUYMNVHNSOBRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334554 |
Source


|
| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripropyl benzene-1,2,4-tricarboxylate | |
CAS RN |
1528-54-7 |
Source


|
| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

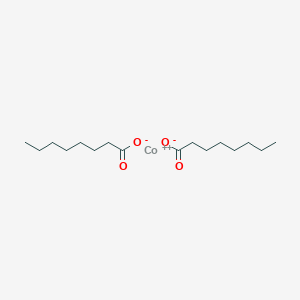
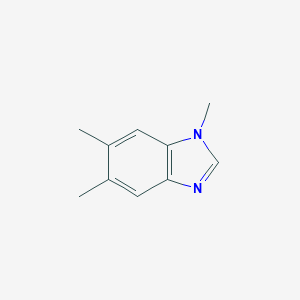
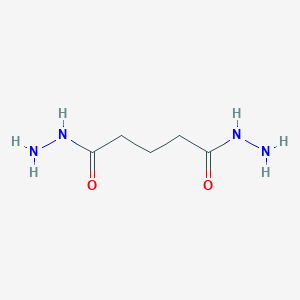
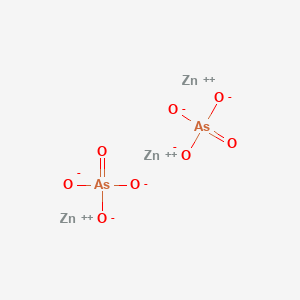
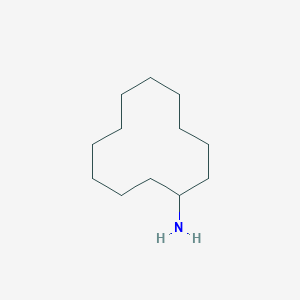
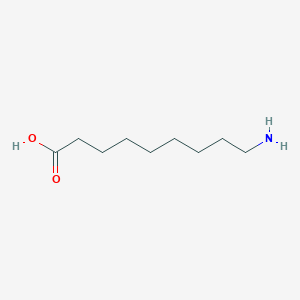

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
